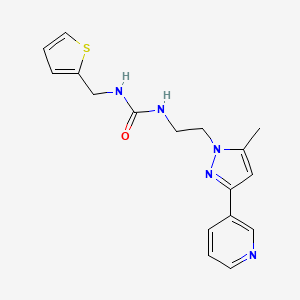

1-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "1-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea" is a derivative within the class of diaryl ureas, which are recognized for their medicinal properties, particularly as antiproliferative agents. This class of compounds has been extensively studied for their potential in cancer treatment due to their ability to inhibit various biological pathways that are crucial for cancer cell survival and proliferation .

Synthesis Analysis

The synthesis of diaryl urea derivatives typically involves the formation of the urea linkage between an aryl isocyanate and an amine. In the context of the provided papers, similar compounds have been synthesized and evaluated for their biological activities. For instance, a series of 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives were designed and synthesized, demonstrating significant antiproliferative effects on various cancer cell lines . Although the exact synthesis of the compound is not detailed, it can be inferred that a similar synthetic approach may be employed, involving the coupling of appropriate pyrazole and thiophene moieties with an isocyanate to form the urea linkage.

Molecular Structure Analysis

The molecular structure of diaryl ureas is characterized by the presence of two aryl groups connected by a urea linkage. The specific substituents on the aryl rings and the nature of the linkers, such as thioether or methoxy groups, play a crucial role in determining the biological activity of these compounds. For example, the presence of a pyridinylmethylthio group has been associated with antiproliferative activity , while the substitution pattern on the aryl rings can significantly affect the inhibitory potency against tyrosine kinases .

Chemical Reactions Analysis

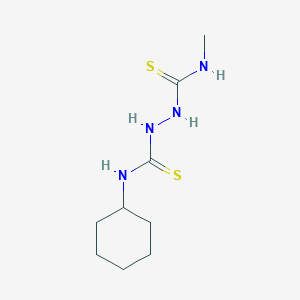

Diaryl ureas can undergo various chemical reactions, primarily due to the reactivity of the urea functional group and the aryl substituents. The urea group can participate in hydrogen bonding, which is essential for the interaction with biological targets. The aryl substituents can be modified through electrophilic substitution reactions to introduce different functional groups that may enhance biological activity or pharmacokinetic properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of diaryl ureas, such as solubility, stability, and lipophilicity, are influenced by the nature of the substituents on the aryl rings and the type of linkers used. These properties are critical for the compound's bioavailability and its ability to reach and interact with the target site within the body. The introduction of groups like trifluoromethyl or pyridinylmethoxy has been shown to affect these properties and, consequently, the antiproliferative activity of the compounds .

科学的研究の応用

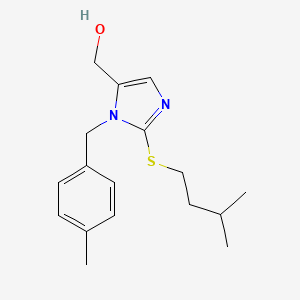

Synthesis of Novel Derivatives

Research has been conducted on synthesizing novel pyridine and naphthyridine derivatives, which are structurally related to the compound . These derivatives have been explored for their potential applications in medicinal chemistry, including as antimicrobial agents. The synthesis processes often involve reactions with urea derivatives to afford pyrimido[4,5-H][1,6]naphthyridine derivatives, showcasing the compound's versatility in chemical synthesis and potential for creating new pharmaceuticals (Abdelrazek et al., 2010).

Antimicrobial Activity

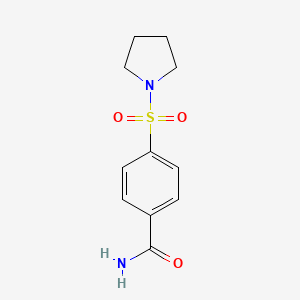

Compounds containing the urea moiety, similar to the one , have been evaluated for their antibacterial properties. Novel heterocyclic compounds containing a sulfonamido moiety, derived from similar synthetic processes, have shown promising antibacterial activities, highlighting the potential of such compounds in developing new antibacterial agents (Azab et al., 2013).

Gelation Properties

Research into low molecular weight hydrogelators, including urea derivatives, has revealed that these compounds can form hydrogels under certain conditions, with applications ranging from drug delivery systems to tissue engineering. The gelation properties are influenced by the specific structural features of the compound, including the urea moiety (Lloyd & Steed, 2011).

Anticancer Activity

Derivatives of pyridine and pyrazole, closely related to the compound , have been synthesized and studied for their potential anticancer activity. These studies are crucial in identifying new therapeutic agents against various cancer types, showcasing the compound's relevance in cancer research (Elewa et al., 2021).

特性

IUPAC Name |

1-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]-3-(thiophen-2-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5OS/c1-13-10-16(14-4-2-6-18-11-14)21-22(13)8-7-19-17(23)20-12-15-5-3-9-24-15/h2-6,9-11H,7-8,12H2,1H3,(H2,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXLPCHMSIUORDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNC(=O)NCC2=CC=CS2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-Dihydrospiro[1-benzopyran-2,3'-oxolane]-4-amine hydrochloride](/img/structure/B2524401.png)

![3-((4-methoxyphenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)propanamide](/img/structure/B2524403.png)

![2-[10-(3,4-Dimethylphenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-4-yl]-5-methoxyphenol](/img/structure/B2524406.png)

![methyl 6-chloro-2-(2-((2,4-difluorophenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2524407.png)

amino}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B2524412.png)

![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-cyclopentylethanone](/img/structure/B2524416.png)

![tert-butyl N-[(3S,4R)-3,4-dihydroxycyclohexyl]carbamate](/img/structure/B2524421.png)